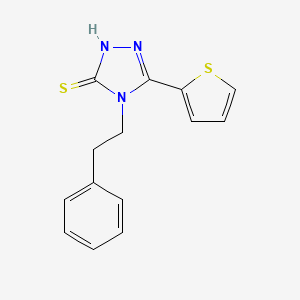

![molecular formula C16H17N3OS B5509031 2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)

2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

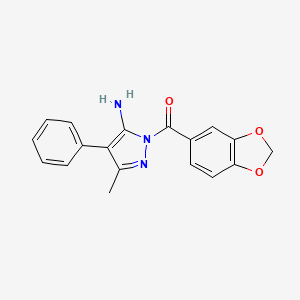

The synthesis of compounds related to “2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole” often involves reactions of indoles with various substituents, aiming to incorporate imidazole rings or modify existing structures. For instance, reactions of 2,3-disubstituted indoles with N,N-dimethylguanidine have been reported, leading to the formation of imidazole derivatives (Molina et al., 1998). Another approach involves the reaction of indole-2-carbonyl isothiocyanate with sodium methanethiolate, yielding thioxo-imidazo[1,5-a]indol-3(2H)-one derivatives, which exhibit significant antifungal activity (Kutschy et al., 2000).

Applications De Recherche Scientifique

Generation and Structural Diversity

The exploration of structurally diverse libraries through alkylation and ring closure reactions highlights a significant application in scientific research. The study by Roman (2013) exemplifies the use of ketonic Mannich bases derived from 2-acetylthiophene in generating a structurally diverse compound library. This process involves reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, various amines, and NH-azoles, leading to the production of dithiocarbamates, thioethers, and numerous ring-closed derivatives including pyrazolines, pyridines, benzodiazepines, and benzothiazepine derivatives (Roman, 2013).

Reactivity and Spectroscopic Characterization

The reactivity and spectroscopic properties of newly synthesized imidazole derivatives are crucial for understanding their potential applications. Hossain et al. (2018) discussed the synthesis and characterization of two imidazole derivatives using a solvent-free pathway. Their study emphasized the importance of spectroscopic and computational analysis, including IR, FT-Raman, NMR spectra, and DFT calculations, in understanding the molecular structure and reactivity. These derivatives exhibit potential for electrophilic attack and are explored for their interaction with antihypertensive proteins, suggesting their utility in inhibitory activity against specific enzymes (Hossain et al., 2018).

Synthesis of Novel Heterocycles

The one-pot synthesis of 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles through a 1,4-dipolar cycloaddition reaction represents another application. Sammor et al. (2018) demonstrated the synthesis of these heterocycles, which involves the generation of a 1,4-dipole that undergoes a series of reactions resulting in the tricyclic oxazepino[7,6-b]indole ring system. This method provides a convenient approach to synthesizing structurally complex heterocycles with potential biological and chemical applications (Sammor et al., 2018).

Luminescence Sensing

Luminescence sensing of chemicals is a pivotal application of imidazole derivatives. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit selective sensitivity to benzaldehyde-based derivatives. These complexes serve as potential fluorescence sensors, demonstrating the application of imidazole derivatives in detecting and sensing specific chemicals (Shi et al., 2015).

Antioxidant and Antimicrobial Evaluation

The synthesis and evaluation of thiazolidinone and azetidinone encompassing indolylthienopyrimidines for their antioxidant and antimicrobial activities highlight the biomedical applications of these compounds. Saundane et al. (2012) synthesized and characterized several compounds, some of which showed promising activities in both domains. This research underscores the potential of imidazole derivatives in developing new therapeutics with antioxidant and antimicrobial properties (Saundane et al., 2012).

Propriétés

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-11-12(2)19(14-7-5-4-6-13(11)14)15(20)10-21-16-17-8-9-18(16)3/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKROFKYGDHXVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC=CN3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dimethyl-1H-indol-1-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5508950.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)

![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B5509003.png)

![1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5509011.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)

![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)